molecular formula C10H8BrNO2 B7847313 3-(4-Bromophenyl)pyrrolidine-2,5-dione

3-(4-Bromophenyl)pyrrolidine-2,5-dione

Cat. No. B7847313
M. Wt: 254.08 g/mol
InChI Key: HKZFNZPZZPWZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C10H8BrNO2 and its molecular weight is 254.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Glycolic Acid Oxidase

A study demonstrated that derivatives of pyrrolidine-2,5-dione, like 3-(4-Bromophenyl)pyrrolidine-2,5-dione, can act as inhibitors of glycolic acid oxidase (GAO). These compounds, particularly those with large lipophilic substituents, were found to be potent and competitive inhibitors of GAO in vitro. This has implications in regulating urinary oxalate levels and potential therapeutic applications (Rooney et al., 1983).

Anticonvulsant Properties

Research on N-Mannich bases derived from pyrrolidine-2,5-diones, such as this compound, revealed significant anticonvulsant activities in animal models. These compounds were effective in various seizure tests, indicating their potential as antiepileptic agents (Obniska, Rzepka, & Kamiński, 2012).

Application in Polymer Science

Pyrrolidine-2,5-dione derivatives are used in synthesizing photoluminescent polymers. These compounds, when integrated into polymer chains, contribute to strong photoluminescence and enhanced photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Inhibitory Activity on Enzymes

Compounds based on pyrrolidine-2,5-dione, including this compound, have shown inhibitory activity towards specific enzymes like human placental aromatase. This activity suggests their potential use in developing drugs for conditions influenced by these enzymes (Daly et al., 1986).

GABA-Transaminase Activity

Certain derivatives of pyrrolidine-2,5-dione have demonstrated inhibitory activity on brain GABA-transaminase. This suggests potential applications in the development of treatments for neurological disorders (Patel, Dholakiya, & Mishra, 2013).

Conversion to Maleimide

Studies have explored the conversion of pyrrolidine-2,5-dione to maleimide, revealing insights valuable for understanding the properties of these compounds and their related organic synthesis (Yan et al., 2018).

properties

IUPAC Name

3-(4-bromophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZFNZPZZPWZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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